molecular formula C15H18N2 B13883078 2-[(Benzylamino)methyl]-4-methylaniline

2-[(Benzylamino)methyl]-4-methylaniline

Cat. No.: B13883078
M. Wt: 226.32 g/mol
InChI Key: NYMXMCPUIPHKDX-UHFFFAOYSA-N
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Description

2-[(Benzylamino)methyl]-4-methylaniline is an organic compound that belongs to the class of aromatic amines It consists of a benzylamino group attached to a methyl-substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzylamino)methyl]-4-methylaniline can be achieved through several methods. One common approach involves the reaction of 4-methylaniline with benzylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the reductive amination of 4-methylbenzaldehyde with benzylamine using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzylamino)methyl]-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-[(Benzylamino)methyl]-4-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Benzylamino)methyl]-4-methylaniline involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Benzylamino)methyl]-4-chlorophenol
  • 2-[(Benzylamino)methyl]-4-methyl-6-trifluoromethyl-1,3,5-triazine
  • 2-[(Benzylamino)methyl]-4-(4-iodophenyl)amino-6-methylpyrimidine

Uniqueness

2-[(Benzylamino)methyl]-4-methylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

2-[(benzylamino)methyl]-4-methylaniline

InChI

InChI=1S/C15H18N2/c1-12-7-8-15(16)14(9-12)11-17-10-13-5-3-2-4-6-13/h2-9,17H,10-11,16H2,1H3

InChI Key

NYMXMCPUIPHKDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)CNCC2=CC=CC=C2

Origin of Product

United States

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